N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c20-14-4-1-12(2-5-14)9-18(23)22-19-21-15(11-26-19)13-3-6-16-17(10-13)25-8-7-24-16/h1-6,10-11H,7-9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKSQANJUWUGFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring is synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with the benzodioxin derivative under controlled conditions.
Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its unique structural features.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Investigated for its properties as a building block in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzodioxin and thiazole moieties are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared with structurally related acetamide derivatives containing the 2,3-dihydro-1,4-benzodioxin group and heterocyclic cores. Key differences lie in the heterocycle type, substituents, and functional groups, which influence properties such as solubility, stability, and binding affinity.
Key Observations
Heterocycle Influence: The thiazole core in the target compound offers a planar, electron-deficient system, contrasting with the imidazole (electron-rich) and triazole (polarizable) cores in analogs. These differences affect hydrogen-bonding capacity and metabolic stability .
Substituent Effects :
- The 4-fluorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to methoxyphenyl (logP ~2.8) or pyridinyl (logP ~1.5) groups, influencing membrane permeability .
- Sulfanyl (-S-) groups (e.g., ) introduce susceptibility to oxidative metabolism, whereas acetamide linkages (target compound) enhance hydrolytic stability.
Synthetic Routes :
- The target compound’s synthesis likely involves cyclocondensation of thioamide precursors (similar to ), where 2,3-dihydro-1,4-benzodioxin-6-amine reacts with α-halogenated ketones .
- In contrast, triazole analogs () are synthesized via hydrazinecarbothioamide cyclization, requiring basic conditions (8% NaOH) to form tautomers .
Spectral Characterization :
Biological Activity
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.35 g/mol. The compound features a benzodioxin moiety linked to a thiazole ring and a fluorophenyl acetamide group, which contributes to its unique biological profile.
The biological activity of this compound has been attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Research indicates that compounds similar to this structure can inhibit key enzymes involved in metabolic pathways. For instance, inhibitors of glucosylceramide synthase have been shown to impact ganglioside metabolism, which is crucial in treating neurodegenerative diseases .
- Anticancer Properties : Studies have demonstrated that nitrogen-containing heterocycles exhibit anticancer activities. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation .
- Neuroprotective Effects : There is emerging evidence that compounds with benzodioxin and thiazole moieties may provide neuroprotection against oxidative stress and neuroinflammation, which are pivotal in neurodegenerative disorders .
Table 1: Summary of Biological Activities
Case Studies
- Neurodegenerative Disease Models : In a study examining the effects of similar compounds on models of Alzheimer's disease, the administration of thiazole derivatives resulted in reduced amyloid plaque formation and improved cognitive function in treated animals .
- Cancer Cell Line Studies : A series of experiments conducted on breast and lung cancer cell lines showed that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., substituted benzaldehydes or thiazole derivatives) with catalysts like glacial acetic acid in ethanol, followed by solvent evaporation and purification . To optimize conditions, employ statistical experimental design (e.g., factorial designs) to evaluate variables such as temperature, catalyst concentration, and reaction time, minimizing trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Use a combination of 1H-NMR (to confirm proton environments, e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm) and 13C-NMR (to identify carbonyl carbons near δ 170 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy), while HPLC ensures purity (>95%) by detecting trace impurities .
Q. What crystallographic techniques are critical for confirming the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. For example, monoclinic crystal systems (space group Cc) with unit cell parameters a = 4.9179 Å, b = 23.592 Å, and β = 91.523° can resolve bond lengths and angles, confirming the thiazole and benzodioxin moieties .
Advanced Research Questions
Q. How can computational chemistry approaches predict reaction pathways or optimize synthesis parameters?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction energetics. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce development time .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic analyses?
- Methodological Answer : Cross-validate using complementary techniques:
- If SC-XRD suggests planar thiazole geometry but NMR indicates torsional strain, perform variable-temperature NMR to probe dynamic behavior.
- Use synchrotron XRD for higher-resolution data to confirm minor conformational discrepancies .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substitutions (e.g., fluorophenyl → chlorophenyl; benzodioxin → benzofuran).
- Step 2 : Apply multivariate statistical models (e.g., partial least squares regression) to correlate structural descriptors (e.g., logP, polar surface area) with biological activity.
- Step 3 : Validate predictions using in vitro assays (e.g., enzyme inhibition) .
Q. What advanced separation technologies improve purification of this hydrophobic acetamide derivative?
- Methodological Answer :
- Membrane-based techniques : Use nanofiltration with molecular weight cut-off (MWCO) membranes to separate byproducts.
- Countercurrent chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) for high recovery of the target compound .
Data Contradiction Analysis
Q. How to address discrepancies in melting points between synthesized batches?
- Methodological Answer :
- Hypothesis 1 : Polymorphism. Perform differential scanning calorimetry (DSC) to detect polymorphic transitions.
- Hypothesis 2 : Solvent inclusion. Analyze crystals via thermogravimetric analysis (TGA) for residual solvent content.
- Solution : Recrystallize using consistent solvent systems (e.g., ethanol/water) and annealing protocols .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
